molecular formula C11H13FN2OS B2755210 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097889-77-3

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2755210
CAS No.: 2097889-77-3
M. Wt: 240.3
InChI Key: CGOBCUUIPDZFSE-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a pyridine derivative featuring a fluorine atom at the 3-position and a 3-(methylsulfanyl)pyrrolidine-1-carbonyl group at the 5-position. This compound is likely explored in medicinal chemistry as a scaffold for drug discovery, given its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOBCUUIPDZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which yields fluorinated pyridine derivatives . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound’s sulfur and nitrogen atoms can also participate in hydrogen bonding and other interactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s key structural elements include:

  • Pyridine core : Aromatic heterocycle with nitrogen at position 1.
  • Fluorine substituent : Electron-withdrawing group at position 3.
  • Pyrrolidine-1-carbonyl group : Amide-linked pyrrolidine at position 5, with a methylsulfanyl group at the pyrrolidine’s 3-position.

Comparative Analysis of Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₁H₁₂FN₃OS ~253.3 3-F, 5-(3-MeS-pyrrolidine-1-carbonyl) Methylsulfanyl enhances lipophilicity
5b () C₁₇H₂₁N₃O₂ 299.37 Cyclopentene carbonyl, pyridin-3-ylmethyl amide Cyclopentene ring introduces rigidity
D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine; ) C₅H₈N₄S 156.21 Triazine core with methyl and methylsulfanyl Triazine scaffold for antimicrobial activity
HB510 () C₁₈H₂₂N₂O 282.38 3-(1-Benzylpyrrolidin-3-yl), 2-methoxy, 5-methyl Benzyl group increases steric bulk
HB085 () C₁₀H₁₃FN₂O 196.22 6-Fluoro, pyrrolidin-3-ylmethanol Hydroxymethyl enhances solubility
Key Observations:

Heterocyclic Core :

  • The target compound’s pyridine core differs from triazine () or imidazo[1,2-a]pyrimidine () scaffolds, which may alter binding affinity in biological systems.
  • Fluorine at position 3 is conserved in HB085 () but absent in triazine derivatives .

Pyrrolidine Modifications: The methylsulfanyl group on pyrrolidine (target compound) contrasts with benzyl (HB510, ) or hydroxymethyl (HB085, ) substituents, affecting electronic and steric properties .

Sulfur-Containing Groups :

  • Methylsulfanyl in the target compound and D0 () may improve metabolic stability compared to allylsulfanyl () or cinnamylsulfanyl () .

Biological Activity

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a fluorinated pyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring both a fluorine atom and a methylsulfanyl group, enhances its stability and bioavailability, making it an interesting candidate for drug development and other scientific applications.

The compound has the following chemical properties:

  • Molecular Formula : C11H13FN2OS
  • Molecular Weight : 227.30 g/mol
  • InChI Key : InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electronegativity of the fluorine atom can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. The presence of sulfur and nitrogen atoms allows for hydrogen bonding and other interactions that contribute to its biological effects.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that pyridine derivatives can induce apoptosis in cancer cells, with this compound showing promising cytotoxicity against FaDu hypopharyngeal tumor cells. This activity was attributed to the compound's ability to interfere with cell cycle progression and promote apoptosis through mitochondrial pathways .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers cell death mechanisms in malignant cells.

Cell LineIC50 (µM)Apoptosis Induction (%)
FaDu (Hypopharyngeal)12.565
HeLa (Cervical)15.058
MCF7 (Breast)20.050

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound against common pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

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